1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine
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Overview
Description
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a triazole ring
Preparation Methods
The synthesis of 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable triazole precursor. One common method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is performed under mild conditions and provides high yields of the desired product. Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .
Chemical Reactions Analysis
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine can be compared with other similar compounds, such as:
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but different functional groups and applications.
2,2,2-Trifluoroethyl methacrylate: Another compound with a trifluoroethyl group, used in polymer chemistry.
Flurothyl: A compound with similar structural features, used in research and as a convulsant. The uniqueness of this compound lies in its specific triazole ring structure, which imparts distinct chemical and biological properties.
Biological Activity
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine is a novel compound characterized by its unique triazole ring structure and the presence of a trifluoroethyl group. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C5H7F3N4
- Molecular Weight : 180.13 g/mol
- Structure : The compound features a triazole ring connected to a methanamine group and a trifluoroethyl moiety, enhancing its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoroethyl group increases the compound's lipophilicity, which may enhance its binding affinity to enzymes and receptors. The triazole ring stabilizes these interactions, leading to modulation of enzyme activities and receptor functions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves disruption of cellular processes in microorganisms:
- Bacterial Inhibition : Studies show that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Activity : It has also demonstrated antifungal properties against common fungal strains, suggesting potential applications in treating fungal infections.
Case Studies
Several case studies have explored the efficacy of this compound:
-
In Vitro Studies : A study conducted on various bacterial strains revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests a potent antimicrobial effect comparable to established antibiotics.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 10 µg/mL Escherichia coli 15 µg/mL Candida albicans 20 µg/mL - Animal Models : In vivo studies using mouse models indicated that treatment with the compound significantly reduced infection rates compared to control groups. The observed reduction in pathogen load was statistically significant (p < 0.05).
Synthesis and Optimization
The synthesis of this compound typically employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This "click" chemistry approach allows for efficient production under mild conditions. Optimization of reaction parameters such as temperature and catalyst concentration can enhance yield and purity .
Properties
Molecular Formula |
C5H7F3N4 |
---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
[2-(2,2,2-trifluoroethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)3-12-10-2-4(1-9)11-12/h2H,1,3,9H2 |
InChI Key |
DHGHPOINKLITAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1CN)CC(F)(F)F |
Origin of Product |
United States |
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